2-氨基-5-甲氧基苯甲腈

描述

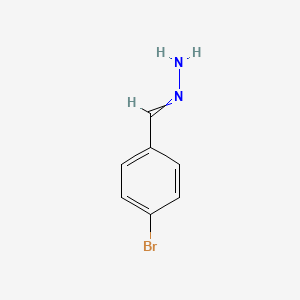

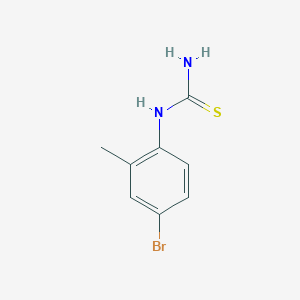

2-Amino-5-methoxybenzonitrile is a chemical compound that features both amino and methoxy functional groups attached to a benzonitrile structure. This compound is of interest due to its potential as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of related aminobenzonitriles has been achieved through a chemoselective aminocyanation process, which involves the direct addition of aryl cyanamides to arynes. This method allows for the incorporation of amino and cyano groups simultaneously and has been used to create synthetically useful 1,2-bifunctional aminobenzonitriles . Additionally, 2-amino-5-methoxybenzonitrile derivatives have been synthesized from benzylmalononitriles and benzylidenemalononitrile, with the structures confirmed by spectral data and chemical degradation .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For instance, the structure of 3-Amino-1-Aryl-9-Methoxy-5,6-Dihydro-1H-Benzo[f] Chromene-2-Carbonitriles was confirmed by IR, 1H NMR, and elemental analysis, and further validated by X-ray analysis . Similarly, the structure of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed by 1H NMR, MS, and X-ray single crystal diffraction .

Chemical Reactions Analysis

The reactivity of 2-amino-5-methoxybenzonitrile derivatives has been explored in various chemical reactions. For example, the synthesis of heterocyclic compounds such as 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile has been achieved through tandem Michael addition/imino-nitrile cyclization . Schiff bases have also been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, demonstrating the compound's utility in forming novel compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-amino-5-methoxybenzonitrile are not detailed in the provided papers, related compounds have been studied. For instance, the crystal structure of a co-crystal involving a 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile derivative revealed a buckled fused-ring system and a twisted dimethoxyphenyl substituent, which could influence the compound's physical properties . The kinetics and mechanism of reactions involving [methoxy(phenyl)carbene]pentacarbonylchromium(0) with primary aliphatic amines have been studied, providing insights into the reactivity of methoxy-substituted compounds in aqueous media .

科学研究应用

防腐

2-氨基苯-1,3-二羧腈是一个包括2-氨基-5-甲氧基苯甲腈衍生物的群体,已被研究其防腐性能。值得注意的是,2-氨基苯-1,3-二羧腈衍生物在酸性环境中对轻钢具有显著的抑制效率。它们的有效性通过电化学和热力学方法得到证实,并且通过扫描电子显微镜(SEM)和能谱仪(EDX)确认了这些化合物存在于轻钢表面(Verma, Quraishi, & Singh, 2015)。

生物应用

2-氨基苯甲腈,一个相关化合物,被用作合成具有生物活性的化合物的起始物质。一项研究专注于使用2-氨基苯甲腈合成双核桥联Cr(III)配合物,该配合物表现出中等至强抗菌活性和显著的抗氧化活性。这种应用突显了2-氨基苯甲腈在开发治疗剂方面的潜力(Govindharaju et al., 2019)。

化学合成和材料科学

2-氨基-5-甲氧基苯甲腈衍生物已在有机合成领域得到探索。例如,它们已被用于合成取代的2-氨基-4-喹唑啉酮,展示了它们作为复杂有机反应中间体的多功能性(Fray et al., 2006)。此外,这些化合物已在研究中进行了调查,重点关注二次谐波发生(SHG)和非线性光学(NLO)性质,这对于开发先进光学材料至关重要(Kumar & Raman, 2017)。

晶体工程

2-氨基苯甲腈衍生物的结构性质已在晶体工程研究中得到检验。这些研究涉及调查由2-氨基苯甲腈衍生物化合物晶体中的超分子组织,有助于更深入地理解固态化学中的分子相互作用(Jagadish et al., 2003)。

药物合成

与2-氨基-5-甲氧基苯甲腈密切相关的2-氨基苯甲腈已被用于合成各种药物。例如,2-氨基-5-甲氧基苯甲腈的衍生物已被用于合成吉非替尼(Gefitinib),这是一种用于癌症治疗的药物(Jin et al., 2005)。

安全和危害

“2-Amino-5-methoxybenzonitrile” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

属性

IUPAC Name |

2-amino-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWMPAZUWXLIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393202 | |

| Record name | 2-amino-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methoxybenzonitrile | |

CAS RN |

23842-82-2 | |

| Record name | 2-amino-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)